molecular formula C16H14N4OS B2454892 3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(pyridin-4-yl)pyridine-4-carboxamide CAS No. 1100122-85-7

3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(pyridin-4-yl)pyridine-4-carboxamide

Numéro de catalogue B2454892
Numéro CAS: 1100122-85-7
Poids moléculaire: 310.38
Clé InChI: FVRWLFNJGMNVCV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(pyridin-4-yl)pyridine-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mécanisme D'action

3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(pyridin-4-yl)pyridine-4-carboxamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by this compound leads to the disruption of this pathway and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a potent inhibitory effect on BTK activity in cancer cells, leading to the suppression of downstream signaling pathways and the induction of apoptosis. In addition, this compound has been shown to enhance the activity of other cancer therapies, such as chemotherapy and immunotherapy.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(pyridin-4-yl)pyridine-4-carboxamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.

Orientations Futures

There are several potential future directions for the development of 3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(pyridin-4-yl)pyridine-4-carboxamide and other BTK inhibitors. These include the evaluation of this compound in combination with other cancer therapies, the identification of biomarkers that can predict response to BTK inhibition, and the development of more potent and selective BTK inhibitors.

Méthodes De Synthèse

The synthesis of 3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(pyridin-4-yl)pyridine-4-carboxamide involves several steps, including the reaction of 4-chloro-3-nitropyridine with cyclopropylamine to form 4-cyclopropylamino-3-nitropyridine. This compound is then reacted with thioacetic acid to form 4-cyclopropylamino-3-nitropyridin-2-ylthioacetic acid. The final step involves the reaction of this compound with pyridine-4-carboxylic acid to form this compound.

Applications De Recherche Scientifique

3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(pyridin-4-yl)pyridine-4-carboxamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In these studies, this compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the activity of other cancer therapies.

Propriétés

IUPAC Name

3-cyano-6-cyclopropyl-2-methylsulfanyl-N-pyridin-4-ylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS/c1-22-16-13(9-17)12(8-14(20-16)10-2-3-10)15(21)19-11-4-6-18-7-5-11/h4-8,10H,2-3H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRWLFNJGMNVCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=CC(=N1)C2CC2)C(=O)NC3=CC=NC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.